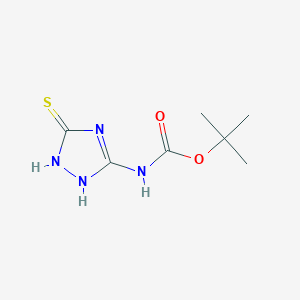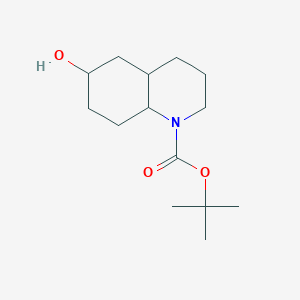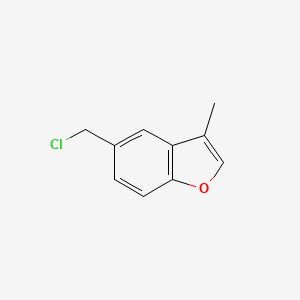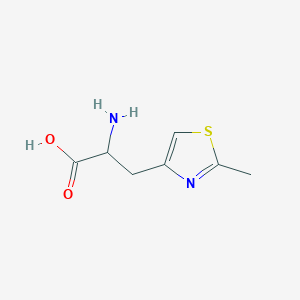![molecular formula C10H18Cl2N4O B13554626 1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazinedihydrochloride](/img/structure/B13554626.png)
1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazinedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride is a chemical compound that features a piperazine ring substituted with a cyclopropyl-1,2,4-oxadiazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropylcarboxylic acid hydrazide with a nitrile to form the oxadiazole ring. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride or triflic anhydride .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may involve recrystallization or chromatographic techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of oxadiazole N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of N-substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Materials Science: It is used in the development of new materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride involves its interaction with specific molecular targets. The oxadiazole moiety can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The piperazine ring can interact with various receptors and enzymes, modulating their activity. These interactions can lead to effects such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
- 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
- 5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one
Uniqueness
1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the oxadiazole and piperazine rings enhances its potential for diverse applications, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C10H18Cl2N4O |
|---|---|
Peso molecular |
281.18 g/mol |
Nombre IUPAC |
5-cyclopropyl-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole;dihydrochloride |
InChI |
InChI=1S/C10H16N4O.2ClH/c1-2-8(1)10-12-9(13-15-10)7-14-5-3-11-4-6-14;;/h8,11H,1-7H2;2*1H |
Clave InChI |
RBGKRGGUZNEMOL-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=NC(=NO2)CN3CCNCC3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(3-bromo-4-hydroxyphenyl)methyl]carbamate](/img/structure/B13554548.png)
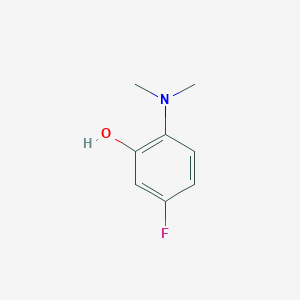
![Ethyl 2-[(chloroacetyl)amino]-5-[(dimethylamino)methyl]-4-phenylthiophene-3-carboxylate](/img/structure/B13554551.png)
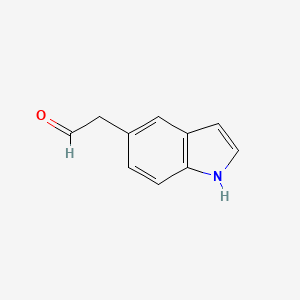


![4-(3-{[(Tert-butoxy)carbonyl]amino}propyl)benzoicacid](/img/structure/B13554574.png)
![2-Fluoro-1-phenylbicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B13554578.png)
